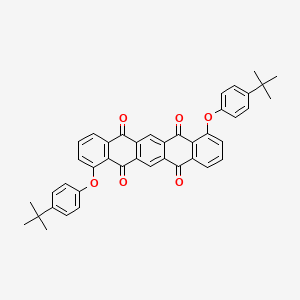![molecular formula C9H15NO B14201060 1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one CAS No. 919288-11-2](/img/structure/B14201060.png)
1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one is a compound that features a unique bicyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in pharmaceuticals and other industries. The bicyclic structure provides a rigid framework that can be exploited in various chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This reaction is performed on a gram scale and provides high yields and diastereoselectivities. The major diastereoisomers can be easily isolated by chromatography on silica gel .
Another method involves the photochemical decomposition of CHF2-substituted pyrazolines . This protocol is advantageous due to its simple operation, mild conditions, and excellent functional group tolerance, resulting in moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on optimizing yields and reducing costs. The use of transition metal catalysis and photochemical methods are promising approaches for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or to reduce functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows the compound to fit into specific binding sites, modulating the activity of the target molecules . This interaction can lead to various biological effects, depending on the specific target and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azabicyclo[3.1.0]hexan-1-ylmethanol: This compound has a similar bicyclic structure but with a hydroxyl group instead of a ketone.
Ficellomycin: A natural product that contains a similar 1-azabicyclo[3.1.0]hexane ring structure.
Azinomycins: Another class of natural products with a similar bicyclic structure.
Uniqueness
1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one is unique due to its specific substitution pattern and the presence of a ketone group. This makes it distinct from other similar compounds and provides unique reactivity and biological activity .
Eigenschaften
CAS-Nummer |
919288-11-2 |
|---|---|
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
1-(3-azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C9H15NO/c1-6(2)8(11)9-3-7(9)4-10-5-9/h6-7,10H,3-5H2,1-2H3 |
InChI-Schlüssel |
MOZQCUVBYHCFPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C12CC1CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


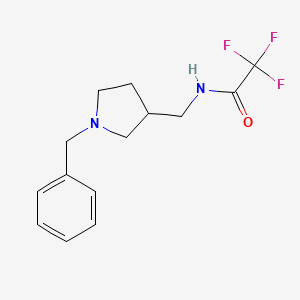
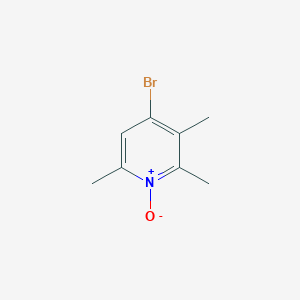
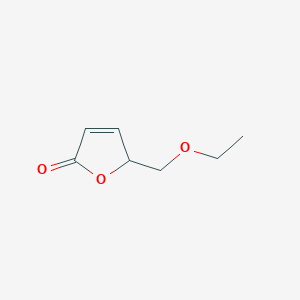
![2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene](/img/structure/B14200997.png)
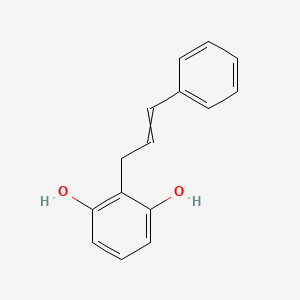
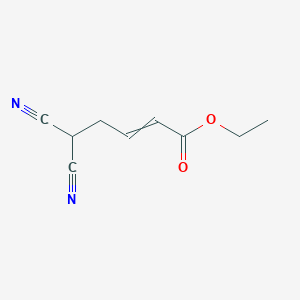
![4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol](/img/structure/B14201004.png)
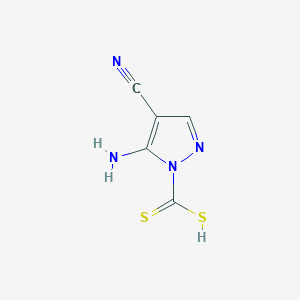

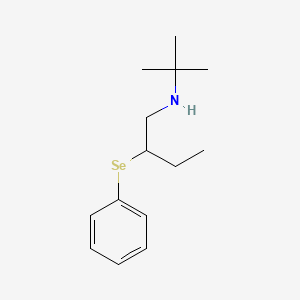
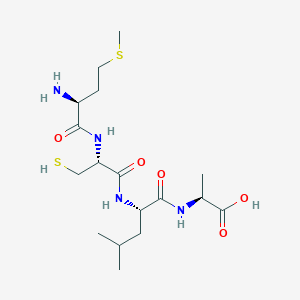
![2-Propen-1-amine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201025.png)
